
3-Hydroxy-4-propanoylphenyl 4-butoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-propanoylphenyl 4-butoxybenzoate is an organic compound with the molecular formula C20H22O5 It consists of a phenyl ring substituted with hydroxy and propanoyl groups, and a benzoate ester with a butoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-propanoylphenyl 4-butoxybenzoate typically involves the esterification of 3-hydroxy-4-propanoylphenol with 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-propanoylphenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-oxo-4-propanoylphenyl 4-butoxybenzoate.
Reduction: Formation of 3-hydroxy-4-propanolphenyl 4-butoxybenzoate.
Substitution: Formation of 3-alkoxy-4-propanoylphenyl 4-butoxybenzoate.
Applications De Recherche Scientifique
3-Hydroxy-4-propanoylphenyl 4-butoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-propanoylphenyl 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: A phenolic derivative of benzoic acid with similar structural features.
3-Hydroxy-4-propionylphenyl 4’-butyloxybenzoate: A closely related compound with slight variations in the substituents.
Uniqueness
3-Hydroxy-4-propanoylphenyl 4-butoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
65148-50-7 |
|---|---|
Formule moléculaire |
C20H22O5 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(3-hydroxy-4-propanoylphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C20H22O5/c1-3-5-12-24-15-8-6-14(7-9-15)20(23)25-16-10-11-17(18(21)4-2)19(22)13-16/h6-11,13,22H,3-5,12H2,1-2H3 |
Clé InChI |
CCHNDISKWPMVAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


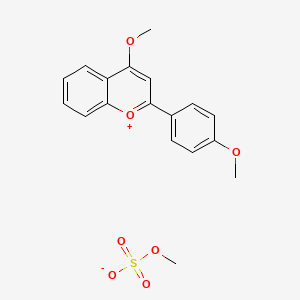
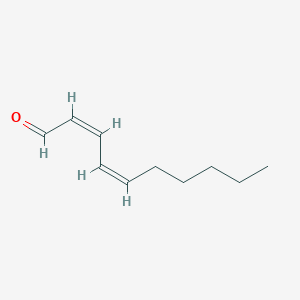
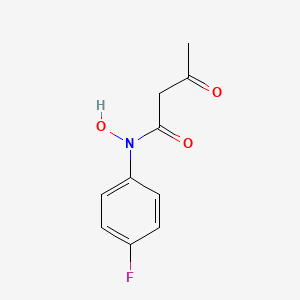

![2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14477867.png)
![N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B14477882.png)

oxophosphanium](/img/structure/B14477891.png)
![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)

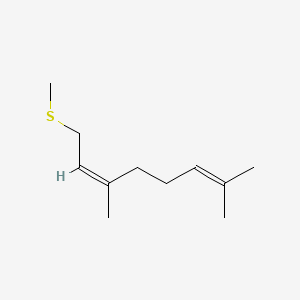
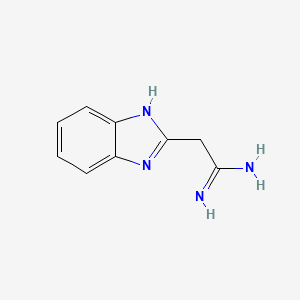

![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
